2-Methylpiperidin-4-amine

JAK1 kinase inhibitor Autoimmune disease Structure-based drug design

2-Methylpiperidin-4-amine is a chiral, disubstituted piperidine building block featuring a methyl group at the 2-position and a primary amine at the 4-position. This structural arrangement creates a stereocenter at C2, enabling the generation of enantiomerically pure (R)- and (S)-configurations that serve as critical pharmacophore elements in advanced drug discovery programs.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
Cat. No. B12081856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpiperidin-4-amine
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC1CC(CCN1)N
InChIInChI=1S/C6H14N2/c1-5-4-6(7)2-3-8-5/h5-6,8H,2-4,7H2,1H3
InChIKeyROCOIOKGIYJZNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylpiperidin-4-amine (CAS 1023813-71-9) for Kinase Inhibitor Development & Chiral Scaffold Synthesis


2-Methylpiperidin-4-amine is a chiral, disubstituted piperidine building block featuring a methyl group at the 2-position and a primary amine at the 4-position . This structural arrangement creates a stereocenter at C2, enabling the generation of enantiomerically pure (R)- and (S)-configurations that serve as critical pharmacophore elements in advanced drug discovery programs. As a versatile heterocyclic intermediate, the compound provides a defined three-dimensional scaffold with a conjugate acid pKa of approximately 9.86 (predicted), indicating moderate basicity suitable for oral bioavailability optimization . Its dual amine functionality supports divergent derivatization strategies, including N-alkylation, reductive amination, and amide bond formation, positioning it as a privileged scaffold in kinase inhibitor development, particularly within Janus kinase (JAK) and chemokine receptor (CXCR4) antagonist programs where stereochemical configuration directly modulates target selectivity and potency.

Why 2-Methylpiperidin-4-amine Cannot Be Replaced by Piperidin-4-amine or 2,6-Dimethylpiperidin-4-amine in Lead Optimization


Substituting 2-methylpiperidin-4-amine with unsubstituted piperidin-4-amine or bulkier 2,6-dimethyl analogs fundamentally alters both stereoelectronic properties and target engagement profiles. The single C2-methyl group introduces controlled steric hindrance that modulates conformational flexibility—a critical parameter in kinase ATP-binding pocket occupancy—while retaining sufficient conformational mobility to adapt to induced-fit binding modes [1]. In contrast, piperidin-4-amine lacks the stereochemical constraint required for enantioselective target recognition, whereas 2,6-dimethylpiperidin-4-amine introduces excessive steric bulk that impedes target access (nitrosation rates: 2-methylpiperidine = 20; 2,6-dimethylpiperidine = 10; piperidine = 100) [2]. This intermediate steric profile, combined with the availability of both enantiomeric forms, makes 2-methylpiperidin-4-amine uniquely suited for optimizing the delicate balance between potency and selectivity observed in JAK1-selective and CXCR4 antagonist programs [3].

Quantitative Differentiation Evidence: 2-Methylpiperidin-4-amine vs. Structural Analogs in Target Engagement and Selectivity


Enantioselective JAK1 Inhibition: 10-Fold Potency Gain Over Tofacitinib Achieved via 2-Methylpiperidin-4-yl Scaffold

Derivatives incorporating the 2-methylpiperidin-4-amine scaffold achieve remarkable JAK1 selectivity relative to the pan-JAK inhibitor tofacitinib. Specifically, compound 4-(((2R,4R)-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide exhibits an IC50 of 0.13 nM against JAK1, representing a 10-fold improvement in potency compared to tofacitinib. This enhanced potency is accompanied by 14-, 26-, and 34-fold selectivity over JAK2, JAK3, and TYK2, respectively, in enzymatic assays. Crucially, the (2R,4R) stereochemical configuration derived from enantiomerically pure 2-methylpiperidin-4-amine is essential for this activity profile, as alternative diastereomers and enantiomers show significantly reduced potency [1].

JAK1 kinase inhibitor Autoimmune disease Structure-based drug design

CXCR4 Antagonism: Stereochemical Configuration Determines Functional Activity in Glioma-Initiating Cell Inhibition

Noncyclam tetraamine derivatives synthesized from enantiomerically pure (R)- and (S)-2-methylpiperidine demonstrate that the stereochemical configuration at the 2-position directly modulates CXCR4 antagonism and in vivo efficacy. The 1(R,R) isomer, derived from (R)-2-methylpiperidine, exhibits the highest potency among the three stereoisomers, with IC50 values in the low nanomolar range against CXCR4 in human SUP-T1 cells (IC50 = 1.60 nM) and CHO cells expressing recombinant CXCR4 (IC50 = 12 nM). In contrast, the meso 1(S,R) and 1(S,S) isomers show reduced activity. All compounds display maximum nonlethal doses of approximately 2.0 mg/kg—a safety profile distinct from the prototype CXCR4 antagonist AMD3100—and effectively decrease the CD44+ glioma-initiating cell population in glioblastoma multiforme neurospheres in vitro [1][2].

CXCR4 antagonist Glioblastoma Cancer stem cell

Steric Modulation of Basicity and Metabolic Stability: 2-Methyl vs. 2,6-Dimethyl Substitution

The introduction of a single methyl group at the 2-position of piperidine alters both the basicity (pKa) and susceptibility to metabolic N-dealkylation compared to unsubstituted and 2,6-dimethyl analogs. Piperidine exhibits a conjugate acid pKa of 11.22, while 2-methylpiperidin-4-amine derivatives show a predicted pKa of approximately 9.86, representing a 1.36 log unit reduction in basicity that favorably impacts volume of distribution and tissue binding properties . In terms of steric effects, nitrosation rate studies demonstrate relative rates of 100:20:10:1 for piperidine, 2-methylpiperidine, 2,6-dimethylpiperidine, and 2,2,6,6-tetramethylpiperidine, respectively, indicating that each α-methyl group reduces reaction rates by approximately 5- to 10-fold through steric shielding of the nitrogen lone pair [1]. This intermediate steric profile of 2-methylpiperidine offers a balance between metabolic protection and sufficient nucleophilicity for efficient derivatization—a property not achievable with the fully unsubstituted or bulkier 2,6-dimethyl scaffolds.

Physicochemical property optimization Metabolic stability Oral bioavailability

Kinase Panel Selectivity: 2-Methylpiperidin-4-yl Derivatives Exhibit Narrow Target Profile vs. Pan-Kinase Inhibitors

Compounds incorporating the 2-methylpiperidin-4-amine scaffold demonstrate a restricted kinase inhibition profile when evaluated against a broad panel of kinases. Specifically, the JAK1-selective inhibitor 4-(((2R,4R)-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide showed no significant inhibitory activity against most kinase species at a concentration of 1 μM, with activity confined predominantly to the JAK family and a subset of tyrosine kinases [1]. This narrow selectivity profile contrasts with first-generation pan-JAK inhibitors such as tofacitinib, which exhibits broader kinome engagement and consequently a higher incidence of dose-limiting adverse events in clinical use. In cellular assays, the compound maintained 100-fold selectivity over JAK2, JAK3, and TYK2 (IC50 = 10 nM for JAK1 in cells vs. tofacitinib IC50 = 151 nM) [1].

Kinase selectivity Off-target profiling Preclinical safety

Synthetic Versatility: Divergent Derivatization from Common 2-Methylpiperidin-4-amine Core

2-Methylpiperidin-4-amine serves as a modular scaffold that enables rapid exploration of chemical space through orthogonal functionalization of its secondary amine (at N1) and primary amine (at C4) sites. Patent literature demonstrates that this core structure can be elaborated into diverse kinase inhibitor chemotypes through N-alkylation, reductive amination, amide coupling, and heteroaryl substitution reactions [1]. In structure-activity relationship studies of JAK1 inhibitors, varying the benzyl substituent at N1 while maintaining the 2-methylpiperidin-4-ylamino core allowed systematic optimization of potency and selectivity, with the 4-chlorobenzyl group providing optimal JAK1 engagement [2]. This divergent derivatization capability contrasts with simpler piperidin-4-amine scaffolds, which lack the stereochemical handle for enantioselective optimization, and with 2,6-disubstituted analogs, which introduce additional stereochemical complexity that complicates parallel synthesis workflows.

Medicinal chemistry Parallel synthesis Scaffold hopping

Application Scenarios: Where 2-Methylpiperidin-4-amine Delivers Measurable Advantage in Drug Discovery Workflows


JAK1-Selective Inhibitor Development for Autoimmune Indications

Procurement of enantiomerically pure (2R,4R)-2-methylpiperidin-4-amine enables the synthesis of JAK1-sparing inhibitors with 10-fold improved potency and >100-fold selectivity window over other JAK family members relative to tofacitinib-based scaffolds [1]. This translates to reduced JAK2-mediated erythropoietin suppression and lower JAK3-dependent immunosuppression, critical for achieving a differentiated therapeutic index in rheumatoid arthritis and inflammatory bowel disease programs. The narrow kinome selectivity profile at 1 μM further mitigates off-target toxicity risk [1].

CXCR4 Antagonist Design for Glioblastoma and Cancer Stem Cell Targeting

The (R)-enantiomer of 2-methylpiperidin-4-amine provides the optimal stereochemical configuration for constructing noncyclam CXCR4 antagonists that inhibit glioma-initiating cell proliferation. The 1(R,R) isomer demonstrates IC50 values of 1.60-12 nM against CXCR4 and reduces CD44+ glioblastoma stem cell populations in vitro, with a distinct in vivo safety profile (MTD ~2.0 mg/kg) compared to AMD3100 [2][3]. This scenario is particularly relevant for oncology programs seeking brain-penetrant small molecules with reduced cardiotoxicity liability.

Scaffold-Based Lead Optimization with Chiral Resolution Requirements

In medicinal chemistry campaigns requiring systematic exploration of stereochemical SAR, 2-methylpiperidin-4-amine offers a single stereocenter amenable to chiral resolution, enabling parallel synthesis of enantiomeric pairs for comparative biological evaluation. The intermediate pKa of ~9.86 and moderate steric hindrance (nitrosation rate = 20) provide a balanced profile for optimizing both target potency and ADME properties, while the dual amine functionality supports rapid derivatization via robust, high-yielding transformations [4].

Kinase Inhibitor Patent Strategy and Freedom-to-Operate Differentiation

The 2-methylpiperidin-4-amine core appears in multiple kinase inhibitor patent families, including amino-methylpiperidine derivatives with broad kinase inhibitory claims [5]. Procuring this scaffold, particularly in enantiomerically defined form, supports the development of novel chemical matter with clear freedom-to-operate differentiation from established piperidin-4-amine and 2,6-dimethylpiperidin-4-amine-based inhibitor series, providing a strategic advantage in competitive intellectual property landscapes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.